N-cyclobutyl-2-fluoro-5-methylaniline
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Overview
Description
N-cyclobutyl-2-fluoro-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom, a fluorine atom at the second position, and a methyl group at the fifth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-fluoro-5-methylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of organoboron intermediates, palladium-catalyzed coupling, and subsequent purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-fluoro-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted aniline derivatives.
Scientific Research Applications
N-cyclobutyl-2-fluoro-5-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclobutyl-5-fluoro-2-methylaniline
- N-cyclobutyl-2-[(4-fluoro-2-methylphenyl)ethynyl]-5-methylaniline
Uniqueness
N-cyclobutyl-2-fluoro-5-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-cyclobutyl-2-fluoro-5-methylaniline |
InChI |
InChI=1S/C11H14FN/c1-8-5-6-10(12)11(7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |
InChI Key |
IYXVGGMLOUOTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2CCC2 |
Origin of Product |
United States |
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